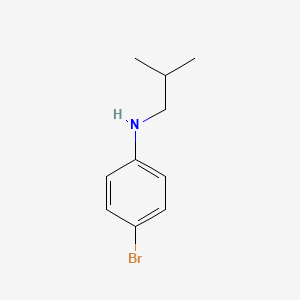
4-Bromo-N-isobutylaniline
Overview
Description
4-Bromo-N-isobutylaniline is a chemical compound with the molecular formula C10H14BrN . It has a molecular weight of 228.12900 .
Molecular Structure Analysis
The molecular structure of 4-Bromo-N-isobutylaniline consists of 10 carbon atoms, 14 hydrogen atoms, 1 bromine atom, and 1 nitrogen atom . The exact mass is 227.03100 .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Bromo-N-isobutylaniline are not fully detailed in the sources. The molecular weight is 228.12900 , but other properties such as density, boiling point, melting point, and flash point are not available .Scientific Research Applications
Asymmetric Synthesis of Amino Acids
4-Bromo-N-isobutylaniline plays a role in the asymmetric synthesis of amino acids. This synthesis is crucial for controlling the three-dimensional structure of peptide chains. For instance, the synthesis of optically pure isomers of β-methylphenylalanine utilized asymmetric bromination methods (Dharanipragada et al., 1992).
Chemoenzymatic Synthesis
This compound is used in chemoenzymatic synthesis processes. For example, the synthesis of N-protected nonnatural l- and d-biarylalanine derivatives involves starting from 4-bromocinnamic acid and 4-bromophenylpyruvic acid, showcasing the utility of bromo-substituted compounds in the synthesis of complex amino acids (Ahmed et al., 2015).
Enzyme Inhibition Studies
4-Bromo-N-isobutylaniline derivatives have been synthesized for enzyme inhibition studies. For example, novel 4-phenylbutenone derivatives, including those with bromophenol groups, have been effective in inhibiting enzymes like carbonic anhydrase and acetylcholinesterase (Bayrak et al., 2017).
Catalytic Role in Enzymatic Reactions
The catalytic role of 4-Bromo-N-isobutylaniline derivatives in enzymatic reactions has been studied, such as in the tautomerase enzyme reactions. These studies provide insights into the molecular mechanisms of enzymatic catalysis (Stivers et al., 1996).
Bromination Reactions in Protein Research
These compounds are also studied in bromination reactions of amino acids like phenylalanine, tyrosine, and tryptophan. Such reactions are significant for understanding protein chemistry and interactions (Diopoh & Olomucki, 1972).
Biocatalytic Production
4-Bromo-N-isobutylaniline is involved in biocatalytic processes, like the production of (S)-4-bromo-3-hydroxybutyrate, a significant intermediate in the synthesis of certain medical compounds. This showcases the role of bromo-substituted compounds in biotechnology (Asako et al., 2009).
properties
IUPAC Name |
4-bromo-N-(2-methylpropyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN/c1-8(2)7-12-10-5-3-9(11)4-6-10/h3-6,8,12H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPWBSDPHWALGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40651459 | |
| Record name | 4-Bromo-N-(2-methylpropyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
195968-92-4 | |
| Record name | 4-Bromo-N-(2-methylpropyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



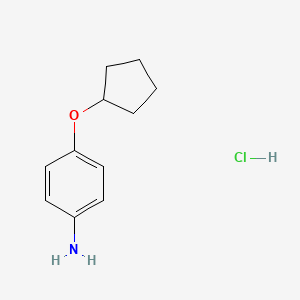
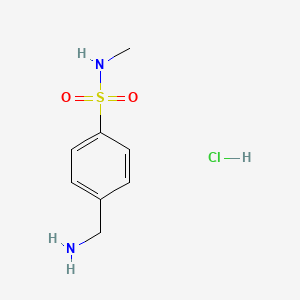
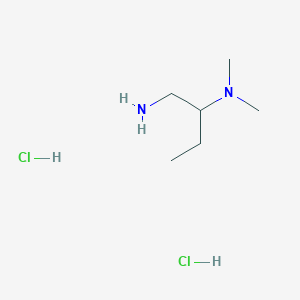


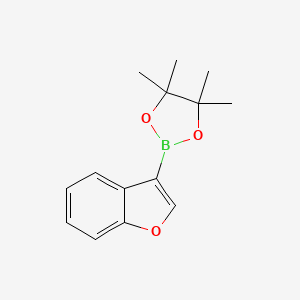

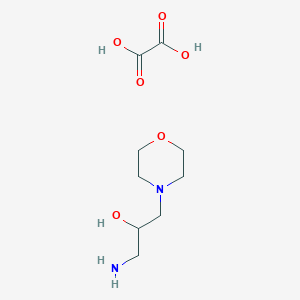
![1-[8-Chloro-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethanamine hydrochloride](/img/structure/B1518753.png)
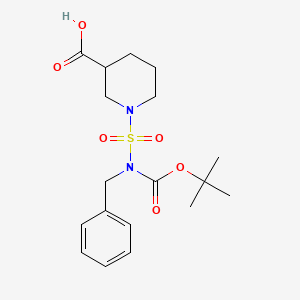
![3-(1,3-Benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine](/img/structure/B1518755.png)
![2-chloro-1-{1H,2H,3H,4H,5H-pyrido[4,3-b]indol-2-yl}ethan-1-one](/img/structure/B1518758.png)
![3-(4-bromophenyl)-2-(dimethylamino)-3H-thieno[2,3-d]imidazole-5-carboxylic acid](/img/structure/B1518759.png)
![1-isopropyl-5,6-dihydropyrano[3,4-b]pyrazolo[4,3-e]pyridin-8(1H)-one](/img/structure/B1518760.png)